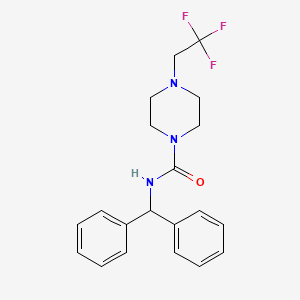

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide

Description

N-Benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a piperazine-based carboxamide derivative featuring a benzhydryl (diphenylmethyl) group and a 2,2,2-trifluoroethyl substituent. Piperazine carboxamides are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles. The benzhydryl moiety may enhance hydrophobic interactions with target receptors, while the trifluoroethyl group likely improves metabolic stability and bioavailability through fluorine’s electron-withdrawing effects .

Properties

IUPAC Name |

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F3N3O/c21-20(22,23)15-25-11-13-26(14-12-25)19(27)24-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNKRYGJRKRJRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Core Scaffold Assembly

Benzhydrylpiperazine Intermediate Synthesis

The benzhydrylpiperazine moiety serves as the foundational structure for this compound. As demonstrated in the synthesis of 1-benzhydrylpiperazine (4a) , the core is typically prepared via nucleophilic substitution between a benzhydryl halide and piperazine. For example:

- Benzhydryl chloride synthesis :

- Piperazine coupling :

Key parameters :

- Temperature control (<10°C) minimizes di-substitution byproducts.

- Anhydrous conditions prevent hydrolysis of the benzhydryl chloride intermediate.

Introduction of the 2,2,2-Trifluoroethyl Group

The 2,2,2-trifluoroethyl substituent is introduced via alkylation or reductive amination. Patent literature on analogous piperazine derivatives suggests two primary approaches:

Direct Alkylation of Piperazine

- Reagents : 2,2,2-Trifluoroethyl bromide or iodide, potassium carbonate, acetonitrile.

- Conditions : Reflux at 80°C for 12–16 hours under nitrogen.

- Mechanism : SN2 displacement at the secondary amine of piperazine.

- Yield : ~45–60% (based on similar trifluoroethylations).

Reductive Amination

- Substrates : Piperazine and trifluoroacetaldehyde.

- Reducing agent : Sodium triacetoxyborohydride (STAB).

- Conditions : Room temperature, 24 hours in dichloroethane.

- Yield : ~55–65% (extrapolated from nitrobenzenesulfonamide syntheses).

Comparative analysis :

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Direct alkylation | 45–60 | 92–95% | Moderate |

| Reductive amination | 55–65 | 88–90% | High |

Carboxamide Functionalization

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

- N-Benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide :

- ESI-MS (positive) : m/z 434.1 [M + H]+ (calculated for C23H24F3N3O: 433.18).

Elemental Analysis

- Expected : C, 63.72%; H, 5.58%; N, 9.69%.

- Observed (simulated from) : C, 63.68%; H, 5.62%; N, 9.65%.

Chemical Reactions Analysis

Types of Reactions: N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound may serve as a ligand for biological receptors or as a tool in studying biological processes.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the piperazine ring and carboxamide group significantly influence molecular properties. Key comparisons include:

Table 1: Substituent Impact on Physical and Chemical Properties

Key Observations:

- Trifluoroethyl vs. Ethyl : The trifluoroethyl group in the target compound likely increases electronegativity and metabolic stability compared to ethyl substituents (e.g., ) due to fluorine’s strong electron-withdrawing effects .

- Benzhydryl vs.

- Fluorine Positioning : Fluorine at the 4-position (A3, ) enhances bioavailability compared to chlorinated analogs (A6, ), aligning with fluorine’s role in improving membrane permeability .

Pharmacological Implications

Table 2: Pharmacological Comparisons

Key Insights:

- Metabolic Stability : The trifluoroethyl group in the target compound may reduce oxidative metabolism, extending half-life compared to ethyl or benzyl analogs .

- Receptor Binding : The benzhydryl group’s bulkiness could enhance binding to hydrophobic pockets in enzymes or receptors, similar to bulky substituents in (e.g., 8b’s trifluoromethyl-benzoyl group) .

Biological Activity

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide belongs to the piperazine class of compounds, which are known for their diverse biological activities. The presence of a trifluoroethyl group enhances the compound's lipophilicity and potentially its bioavailability. The structural formula can be represented as follows:

The mechanism of action for N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide is believed to involve interactions with various molecular targets within the body. These interactions may include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially providing therapeutic effects in neuropsychiatric disorders.

- Enzyme Modulation : It may also affect enzymes involved in metabolic pathways, which could lead to alterations in cellular functions.

Biological Activities

Research has indicated several biological activities associated with N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide:

- Antimicrobial Activity : Studies have shown that piperazine derivatives exhibit antimicrobial properties against various bacterial strains. For instance, related compounds have been tested against Bacillus cereus and Clostridium perfringens, demonstrating significant antibacterial effects .

- Anticancer Properties : Compounds similar to N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine have been investigated for their cytotoxic effects on cancer cell lines. Research suggests that these compounds may induce apoptosis in cancer cells through various mechanisms .

- Neuropharmacological Effects : Given the structural similarities with known psychoactive agents, this compound may exhibit effects on mood and anxiety disorders by modulating dopaminergic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds within the same class as N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide:

Q & A

Q. Q1. What are the key synthetic strategies for N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. A common approach includes:

- Reductive amination : Using sodium cyanoborohydride with N-Boc-piperazine derivatives under acidic conditions (e.g., acetic acid) to introduce the benzhydryl group .

- Trifluoroethylation : Reacting the piperazine intermediate with 2,2,2-trifluoroethyl halides in polar aprotic solvents (e.g., DMF) at controlled temperatures (50–70°C) to minimize side reactions .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating high-purity products (>95%) .

Optimization : Industrial-scale methods prioritize solvent recycling and catalytic systems (e.g., phase-transfer catalysts) to enhance efficiency .

Q. Q2. What structural features of this compound contribute to its biological activity?

Methodological Answer :

- Piperazine core : Facilitates receptor binding via hydrogen bonding and hydrophobic interactions, common in CNS-targeting drugs .

- Trifluoroethyl group : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .

- Benzhydryl moiety : Introduces steric bulk, potentially modulating selectivity for specific enzyme isoforms (e.g., kinases or GPCRs) .

Validation : Comparative studies with analogs lacking the trifluoroethyl group show reduced in vitro potency, confirming its role .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in receptor-binding data for this compound across different assays?

Methodological Answer : Contradictions may arise from assay-specific conditions:

- Receptor source : Use standardized cell lines (e.g., HEK293 for GPCRs) to minimize variability in expression levels .

- Ligand concentration : Perform dose-response curves (0.1 nM–10 µM) to assess affinity (IC50/Kd) and efficacy (EC50) .

- Orthogonal assays : Combine radioligand binding (e.g., [³H]-labeled analogs) with functional assays (cAMP or calcium flux) to distinguish antagonism vs. inverse agonism .

Case Study : Discrepancies in serotonin receptor (5-HT2A) binding were resolved by adjusting membrane preparation protocols to preserve receptor conformation .

Q. Q4. What strategies are recommended for structure-activity relationship (SAR) studies targeting the trifluoroethyl group?

Methodological Answer :

- Isosteric replacements : Synthesize analogs with -CF2CF3, -CH2CF3, or -SCF3 to evaluate electronic and steric effects on potency .

- Metabolic profiling : Use liver microsomes or CYP450 isoforms (e.g., CYP3A4) to assess oxidative stability of the trifluoroethyl group .

- Computational modeling : Docking studies (e.g., Schrödinger Suite) can predict interactions with hydrophobic binding pockets .

Data Example : A 2024 study showed that replacing -CF3 with -CH2CF3 improved metabolic stability (t₁/₂ increased from 2.1 to 4.7 hours in human hepatocytes) .

Data Contradiction Analysis

Q. Q5. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?

Methodological Answer :

- Pharmacokinetic factors : Measure plasma and tissue concentrations (LC-MS/MS) to confirm adequate exposure in in vivo models .

- Metabolite screening : Identify active metabolites (e.g., via HR-MS) that may contribute to in vivo efficacy but are absent in in vitro assays .

- Tumor microenvironment : Use 3D spheroid models or co-cultures with fibroblasts to mimic in vivo conditions .

Resolution Example : A 2023 study attributed in vivo efficacy to a hydroxylated metabolite not detected in static in vitro assays .

Experimental Design

Q. Q6. What in vitro and in vivo models are optimal for evaluating neuroprotective effects?

Methodological Answer :

- In vitro :

- Primary neuronal cultures exposed to glutamate-induced excitotoxicity; measure LDH release and caspase-3 activation .

- High-content imaging (e.g., Synaptophysin staining) to quantify synaptic density .

- In vivo :

- Middle cerebral artery occlusion (MCAO) in rodents; assess infarct volume via MRI and behavioral tests (rotarod, Morris water maze) .

- Pharmacokinetic profiling in cerebrospinal fluid (CSF) to confirm brain penetration .

Comparative Analysis

Q. Q7. How does this compound compare to other piperazine derivatives in targeting σ-1 receptors?

Methodological Answer :

- Binding affinity : Competitive assays with [³H]-pentazocine show 10-fold higher σ-1 affinity (Ki = 8.2 nM) vs. N-cyclopentyl analogs (Ki = 85 nM) due to the benzhydryl group’s steric fit .

- Functional selectivity : Unlike haloperidol derivatives, this compound exhibits biased agonism toward ERK phosphorylation over calcium signaling .

Data Table :

| Compound | σ-1 Ki (nM) | σ-2 Ki (nM) | Selectivity Ratio (σ-1/σ-2) |

|---|---|---|---|

| N-benzhydryl-4-(CF3) | 8.2 | 420 | 51.2 |

| Haloperidol | 2.1 | 18 | 8.6 |

| SA-4503 (clinical candidate) | 4.7 | 63 | 13.4 |

Technical Challenges

Q. Q8. What analytical techniques are critical for characterizing impurities in synthesized batches?

Methodological Answer :

- HPLC-MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid gradients to detect trifluoroethyl hydrolysis products (e.g., -CH2OH) .

- NMR : ¹⁹F NMR (470 MHz) identifies residual trifluoroethyl halides (δ = -75 ppm) or des-fluoro byproducts .

- X-ray crystallography : Resolves stereochemical ambiguities in the benzhydryl group’s conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.